molecular formula C20H14N2O3 B2366590 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide CAS No. 613659-98-6

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide

Cat. No.: B2366590
CAS No.: 613659-98-6
M. Wt: 330.343
InChI Key: MHTMCVMNLKRSJB-UHFFFAOYSA-N
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Description

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential biological activities.

Mechanism of Action

Target of Action

The primary target of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner , inhibiting its activity . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc . This interaction results in the inhibition of pancreatic lipase, thereby reducing the breakdown and absorption of dietary fats.

Biochemical Pathways

The inhibition of pancreatic lipase affects the lipid metabolism pathway . Pancreatic lipase is responsible for the hydrolysis of dietary fats into monoglycerides and free fatty acids, which can be absorbed by the intestines . By inhibiting this enzyme, the compound reduces the breakdown and absorption of fats, potentially leading to a decrease in caloric intake and weight loss .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase in a competitive manner suggests it may have good bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of pancreatic lipase, leading to a reduction in the breakdown and absorption of dietary fats . This could potentially lead to a decrease in caloric intake and weight loss, making the compound a potential candidate for obesity treatment .

Action Environment

The stability of the protein-ligand complex in a dynamic environment was confirmed through a molecular dynamics study

Preparation Methods

The synthesis of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine, such as 2-pyrrol-1-ylphenylamine, under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through column chromatography .

Chemical Reactions Analysis

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Comparison with Similar Compounds

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-19(15-13-14-7-1-4-10-18(14)25-20(15)24)21-16-8-2-3-9-17(16)22-11-5-6-12-22/h1-13H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTMCVMNLKRSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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